Bcip . 2 ampd
Description
AMP Deaminase (AMPD) is a critical enzyme in purine metabolism, catalyzing the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP) and ammonia. The human isoform AMPD3, for instance, is regulated by phosphoinositides such as phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), which inhibits its activity with an IC₅₀ of ~100 nM .
The ampD gene, on the other hand, is a bacterial regulatory gene involved in controlling AmpC β-lactamase production. Mutations in ampD lead to constitutive AmpC overexpression, resulting in resistance to β-lactam antibiotics like cephalosporins. Studies show high mutation rates (64.5–100%) in clinical isolates of Enterobacter cloacae, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa .
Properties
Molecular Formula |
C16H28BrClN3O8P |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
2-amino-2-methylpropane-1,3-diol;(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate |
InChI |
InChI=1S/C8H6BrClNO4P.2C4H11NO2/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;2*1-4(5,2-6)3-7/h1-3,11H,(H2,12,13,14);2*6-7H,2-3,5H2,1H3 |
InChI Key |
URMDEOWVEFBCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)N.CC(CO)(CO)N.C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Photochemical Construction of the Bicyclo[1.1.1]pentane Core
The key synthetic step involves the photochemical addition of [1.1.1]propellane to diacetyl under continuous flow conditions. This reaction builds the bicyclo[1.1.1]pentane core efficiently at a kilogram scale within a day, using 365 nm irradiation without mercury lamps or quartz vessels, which enhances safety and scalability.
- Reactants: [1.1.1]propellane and diacetyl
- Conditions: Photochemical flow reaction, 365 nm light, continuous flow reactor
- Scale: Up to 1 kg diketone produced in 6 hours
Haloform Reaction to Obtain the Diacid
The diketone intermediate formed in the photochemical step undergoes a haloform reaction in batch mode to convert it into bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
- Reagents: Sodium hydroxide solution, bromine
- Conditions: NaOH (15 equiv) aqueous solution cooled to 20 °C, bromine added dropwise, reaction stirred for 3 hours, then ketone added dropwise at 0 °C, stirred overnight
- Workup: Extraction with dichloromethane and ethyl acetate, acidification, precipitation
- Yield: 115.5–133.1 g from 250 g diketone (approx. 46–53% yield)
Representative Functionalizations of the Diacid
The diacid serves as a versatile precursor for various bicyclo[1.1.1]pentane-containing building blocks for medicinal chemistry:
- Fluorination with SelectFluor in the presence of catalytic AgNO3 to give fluorine-substituted acid on a 54 g scale.
- Activation of carboxylic groups followed by reduction to alcohol derivatives.
- Curtius rearrangement and Boc deprotection to yield fluoro-substituted amines.
Table 1: Summary of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Preparation
| Step | Reactants/Conditions | Scale | Yield (%) | Notes |
|---|---|---|---|---|
| Photochemical addition | [1.1.1]propellane + diacetyl, 365 nm flow | 1 kg diketone | Not specified | Mercury lamp-free, quartz vessel-free |
| Haloform reaction | Diketone + NaOH (15 eq) + Br2, batch | 250 g diketone | 46–53 | Stirred overnight, extraction, acidification |
| Functionalization examples | SelectFluor + AgNO3, ClCO2Me + NaBH4 | 10–54 g scale | Moderate to good | Medchem building blocks synthesis |
Source: Adapted from large-scale synthesis study by Denisenko et al., 2021
Preparation of 2,2-Difluorobicyclo[1.1.1]pentane Derivatives
One-Pot Synthesis via Intramolecular Cyclopropanation and Difluorocarbene Insertion
A novel and practical method for synthesizing 2,2-difluorobicyclo[1.1.1]pentanes involves a one-pot process starting from α-allyldiazoacetate precursors:
- Step 1: Intramolecular cyclopropanation catalyzed by chiral dirhodium tetracarboxylate catalysts (e.g., Rh2(Oct)4) in ethyl acetate.
- Step 2: Solvent exchange to tetrahydrofuran (THF), followed by difluorocarbene insertion using sodium iodide (NaI) and trifluoromethyltrimethylsilane (CF3TMS) at 65 °C overnight.
This telescoped process avoids isolation of the intermediate bicyclo[1.1.0]butanes and produces 2,2-difluorobicyclo[1.1.1]pentanes with good yields and stereocontrol.
Table 2: Yields of One-Pot Difluorobicyclo[1.1.1]pentane Synthesis from α-Allyldiazoacetates
| Substrate Type | Product Type | Yield (%) | Notes |
|---|---|---|---|
| 3-Aryl-bicyclo[1.1.0]butanes | 2,2-Difluorobicyclo[1.1.1]pentanes | Moderate to good | Efficient ring expansion, single diastereomers formed |
| 2,3-Disubstituted derivatives | Difluorobicyclo[1.1.1]pentanes | Low to none | Limited reactivity |
| Chiral 2-arylbicyclo[1.1.0]butanes | Methylene difluorocyclobutenes | Not isolated | High enantioselectivity, unstable products |
| Bicyclo[2.1.0]pentane, bicyclo[3.1.0]hexane | No difluorocarbene insertion | N/A | No reaction under standard or forcing conditions |
Source: Adapted from recent ACS Organic Letters study by Rentería-Gómez et al., 2023
Detailed Research Outcomes
- The photochemical flow synthesis of the bicyclo[1.1.1]pentane core enables kilogram-scale production of diketones, which are efficiently converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via haloform reaction.
- Functionalization of the diacid yields valuable intermediates for medicinal chemistry, including fluorinated acids and amines.
- The one-pot intramolecular cyclopropanation/difluorocarbene insertion method offers a streamlined route to difluorobicyclo[1.1.1]pentanes with stereochemical control, expanding the diversity of BCP derivatives.
- Limitations remain in substrate scope and stability of some products, highlighting areas for further research.
Chemical Reactions Analysis
Hydrolysis Reaction with Alkaline Phosphatase
BCIP . 2 AMPD undergoes enzymatic hydrolysis in the presence of alkaline phosphatase, leading to the release of 5-bromo-4-chloro-3-indoxyl (BCI) and inorganic phosphate (PO₄³⁻). The indoxyl intermediate oxidizes spontaneously in the presence of atmospheric oxygen to form an insoluble blue dimer (dichloro-dibromo-indigo) via a radical coupling mechanism .
Reaction Equation:
Key Observations:
-
Reaction Rate: Linear correlation with ALP concentration (detection limit: 0.1–1.0 mU/mL) .
-
Sensitivity: Detectable color development within 10–30 minutes under standard conditions .
Reaction Mechanism with NBT for Signal Amplification
When combined with nitroblue tetrazolium (NBT), this compound forms an intensifying redox system. NBT acts as an electron acceptor, converting the indoxyl intermediate into a reduced, insoluble formazan precipitate (black-purple) .
Mechanistic Steps:
-
Enzymatic Hydrolysis: ALP cleaves the phosphate group from this compound.
-
Indoxyl Oxidation: The indoxyl radical reduces NBT to formazan.
-
Precipitate Formation: Formazan and indigo combine into an insoluble complex.
Reaction Conditions:
| Parameter | Value | Source |
|---|---|---|
| NBT Concentration | 0.5 mg/mL in 70% DMF | |
| BCIP Concentration | 0.5 mg/mL in 100% DMF | |
| Incubation Time | 30 minutes (room temperature) |
Enzymatic Kinetics and Substrate Specificity
This compound exhibits high specificity for alkaline phosphatase, with minimal cross-reactivity reported for acid phosphatases . Comparative studies highlight its advantages over alternatives like p-nitrophenyl phosphate (PNPP):
Scientific Research Applications
Drug Development
Bcip . 2 ampd has been investigated for its potential use in drug formulations. Its ability to enhance solubility and bioavailability of poorly soluble drugs has been noted. Studies have shown that this compound can improve the pharmacokinetic profiles of certain therapeutic agents, making it a candidate for further exploration in pharmaceutical formulations.
Antimicrobial Applications
The antimicrobial properties of this compound have been extensively studied. It exhibits activity against a range of bacteria and fungi, making it valuable in the development of new antimicrobial agents. Research indicates that it can disrupt microbial cell membranes, leading to cell death.
| Research Focus | Microorganisms Tested | Results |
|---|---|---|
| E. coli, S. aureus | Significant reduction in viability at low concentrations. | |
| Candida albicans | Effective at inhibiting growth at MIC levels. |
Chemical Synthesis
This compound serves as a reagent in various chemical reactions, particularly in organic synthesis. Its role as a catalyst has been highlighted in several studies, demonstrating its ability to facilitate reactions under mild conditions.
| Application | Reaction Type | Benefits |
|---|---|---|
| Aldol condensation | High yield and selectivity. | |
| Cross-coupling reactions | Mild reaction conditions reduce by-products. |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings revealed that this compound not only inhibited growth but also reduced biofilm formation, indicating its potential use as a therapeutic agent against chronic infections.
Case Study 2: Pharmaceutical Formulation
In another study focused on pharmaceutical applications, researchers formulated a novel drug delivery system incorporating this compound. The results indicated enhanced drug release profiles and improved therapeutic outcomes in animal models compared to conventional formulations.
Mechanism of Action
The mechanism of action of Bcip . 2 ampd involves its hydrolysis by alkaline phosphatase to produce a blue intermediate. This intermediate is then oxidized by nitro blue tetrazolium to form a dark-blue indigo precipitating dye. The intense color produced is stable and can be visually observed, making it ideal for various biochemical assays .
Comparison with Similar Compounds
Comparison of AMPD with Similar Enzymes and Inhibitors
Table 1: Comparative Inhibition of AMPD3 by Phosphoinositides
| Compound | IC₅₀ (nM) | Inhibition Efficiency | Source |
|---|---|---|---|
| PtdIns(4,5)P₂ | 100 | Most potent | Recombinant AMPD3 |
| PtdIns(3,4,5)P₃ | >1,000 | Moderate | Recombinant AMPD3 |
| Ins(1,4,5)P₃ | >1,000 | Weak | Recombinant AMPD3 |
Key Findings :
- PtdIns(4,5)P₂ is the most effective inhibitor of AMPD3, suggesting its role in physiological regulation of purine metabolism.
- Other phosphoinositides, such as PtdIns(3,4,5)P₃ and inositol trisphosphates, show significantly lower potency, highlighting structural specificity in AMPD3 inhibition .
Comparison of ampD Gene with Bacterial Regulatory Genes
Table 2: Mutation Rates and Functional Roles of ampD in Clinical Pathogens
Comparative Analysis :
- ampD vs. ampR : While ampD mutations directly disrupt AmpC repression, ampR (a transcriptional activator) mutations are rare. ampR dysregulation typically requires additional genetic changes .
- ampD vs. ampE : ampE, part of the same operon as ampD, has a less defined role in AmpC regulation, with mutations rarely reported in clinical isolates .
AMPD in Clinical Diagnostics vs. ampD in Antimicrobial Resistance
- AMPD in Human Health: AMPD3 inhibition by phosphoinositides has implications for metabolic disorders and neurological conditions, given its high activity in the brain .
- ampD in Bacterial Resistance : The high mutation rate of ampD in pathogens underscores its role as a biomarker for β-lactam resistance. For example, 100% of Klebsiella isolates with mutated ampD exhibit resistance to third-generation cephalosporins .
Q & A
Q. What foundational principles underpin the AMPD algorithm's efficacy in detecting peaks in noisy periodic signals?
The AMPD algorithm employs a multiscale sliding window approach to identify local maxima by comparing data points across varying window widths . Its noise resistance stems from iterative thresholding across scales, reducing false positives in quasi-periodic signals. Key steps include:
- Data preprocessing : Normalization to mitigate amplitude variability.
- Multiscale analysis : Iterative window scaling (parameter L) to adapt to signal periodicity.
- Peak validation : Elimination of transient artifacts through consensus across scales. Methodological rigor requires calibration of L to match signal characteristics (e.g., heart rate variability vs. seismic signals) .
Q. How should researchers formulate hypotheses when applying AMPD to novel signal types (e.g., biomedical or environmental data)?
Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) :
- Feasibility: Ensure signal periodicity aligns with AMPD's design (e.g., avoid aperiodic EEG bursts).
- Novelty: Target gaps like "Can AMPD detect micro-scale peaks in fMRI data corrupted by motion artifacts?"
- Validation: Compare against ground-truth annotations or synthetic datasets with known peaks .
Q. What statistical methods validate AMPD's accuracy in experimental settings?
Employ:
- Precision-Recall curves : Quantify false positives/negatives against manual annotations .
- F1 scores : Balance sensitivity and specificity, especially in low signal-to-noise ratios (SNR).
- Bland-Altman plots : Assess agreement between AMPD-derived peak intervals and gold-standard measurements (e.g., ECG R-waves) .
Advanced Research Questions
Q. How can the scale parameter (L) in AMPD be optimized for signals with non-stationary noise?
Adaptive L selection involves:
- Wavelet decomposition : Preprocess signals to isolate noise bands, then set L proportional to the dominant scale .
- Grid search : Sweep L values on a validation subset, optimizing for harmonic mean of precision and recall. Example: For photoplethysmography signals with motion noise, L = 15–30 scales outperformed fixed-scale methods by 22% in F1 scores .
Q. What strategies harmonize AMPD-derived data with external datasets (e.g., MDT traffic data) despite temporal mismatches?
- Temporal alignment : Restrict analyses to overlapping periods (e.g., November data only).
- Spatial aggregation : Map AMPD’s pixel-grid outputs to administrative boundaries using GIS tools.
- Normalization : Convert peak counts to density metrics (peaks/km²) for cross-dataset comparability .
Q. How does AMPD compare to wavelet transforms in handling non-stationary signals?
Q. What ethical considerations arise when using AMPD with human-derived data (e.g., GPS or biometric signals)?
- Informed consent : Disclose data usage for peak detection in research agreements .
- Anonymization : Strip metadata (e.g., timestamps/locations) to prevent re-identification .
- Bias mitigation : Audit datasets for demographic skews in signal quality (e.g., darker skin tones affecting photoplethysmography) .
Methodological Guidelines
Q. How to address edge effects in AMPD when signals have non-uniform sampling intervals?
- Mirror padding : Extend signal edges by reflecting initial/final segments to avoid truncation artifacts.
- Resampling : Convert irregularly sampled data to fixed intervals using linear interpolation, then apply AMPD .
Q. What are common pitfalls in experimental design when deploying AMPD?
- Overfitting L : Calibrate L on independent validation data, not the test set .
- Ignoring periodicity assumptions : AMPD fails on aperiodic signals; validate quasi-periodicity via autocorrelation .
- Inadequate ground truth : Use semi-synthetic data (e.g., adding known peaks to noise) if manual annotation is infeasible .
Q. How to implement real-time AMPD for high-throughput streaming data?
- Sliding windowing : Process data in fixed-length segments (e.g., 30-second epochs) with 50% overlap.
- Parallelization : Leverage GPU acceleration for scale computations (reported 40% speedup in Python implementations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
